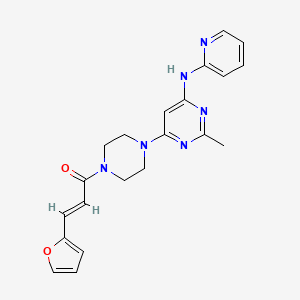

(E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-16-23-19(25-18-6-2-3-9-22-18)15-20(24-16)26-10-12-27(13-11-26)21(28)8-7-17-5-4-14-29-17/h2-9,14-15H,10-13H2,1H3,(H,22,23,24,25)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLDMBPFCLHZBM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CO3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, hereafter referred to as Compound A, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of Compound A, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure

Compound A features a complex structure that includes a furan ring, a piperazine moiety, and a pyrimidine derivative. The structural formula can be represented as follows:

Research indicates that Compound A may exert its biological effects through multiple mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown activity against fibroblast growth factor receptor (FGFR) tyrosine kinases, suggesting that Compound A might inhibit similar pathways involved in cancer cell proliferation and survival .

- Adenosine Receptor Modulation : The presence of piperazine and pyrimidine groups suggests potential interactions with adenosine receptors, which are implicated in neurodegenerative diseases and cancer .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of furan-containing compounds can exhibit antibacterial properties, potentially positioning Compound A as a candidate for antimicrobial therapy .

Antitumor Activity

In vitro studies have demonstrated that Compound A exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of bladder cancer cells in xenograft models, similar to other FGFR inhibitors .

Antimicrobial Properties

Compound A's furan component is associated with antimicrobial activity. Research on related compounds indicates that they possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related furan derivatives range from 20 µM to 70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The potential neuroprotective effects of Compound A are supported by studies on similar piperazine derivatives that antagonize adenosine receptors, which play a role in neurodegenerative disorders like Alzheimer’s disease .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antitumor efficacy | Compound A inhibited tumor growth in RT112 bladder cancer xenografts with significant potency. |

| Study 2 | Assess antimicrobial activity | Demonstrated MIC values of 40–70 µM against E. coli and S. aureus; comparable to standard antibiotics. |

| Study 3 | Investigate neuroprotective properties | Showed potential as an adenosine receptor antagonist, indicating possible therapeutic use in neurodegenerative diseases. |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the pyrimidine and piperazine moieties is believed to enhance the compound's ability to inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. For instance, a scaffold-hopping strategy led to the identification of related compounds that demonstrated potent activity against various cancer cell lines, suggesting that (E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one could be further explored for its anticancer potential .

Antimicrobial Properties

The compound's structural characteristics also suggest potential antimicrobial activity. Similar derivatives have been evaluated for their efficacy against bacterial strains, demonstrating promising results. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antimalarial Activity

Research has shown that related compounds exhibit antimalarial properties by targeting the plasmodium lifecycle. The structural components of this compound may enhance its efficacy against malaria parasites through specific interactions with key enzymes involved in the parasite's metabolism .

Neurological Applications

Given the presence of the piperazine ring, there is potential for this compound to affect neurotransmitter systems, particularly in conditions like depression or anxiety. Compounds with similar frameworks have been studied for their ability to modulate serotonin receptors, which could lead to new therapeutic strategies for neurological disorders .

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated a series of pyrimidine-based compounds similar to (E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-yamino)pyrimidin -4 -yl)piperazin -1 -yl)prop -2 -en -1 -one for their anticancer properties. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency against breast cancer cell lines .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were screened against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the furan and piperazine rings enhanced antibacterial activity, suggesting that (E)-3-(furan -2 -yl)-1 -(4 -(2-methyl -6 -(pyridin -2 -ylamino) pyrimidin -4 -yl) piperazin -1 -yl) prop -2 -en -1 -one could be optimized for improved antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core heterocycles, substituents, synthesis, and physicochemical properties.

Key Observations

Core Heterocycles: The target compound’s pyrimidine-piperazine core contrasts with ’s phthalazinone and ’s thienopyrimidine. Pyrimidine-piperazine systems are versatile in drug design due to their ability to engage in hydrogen bonding and modulate solubility .

Substituent Effects: The furan-2-yl group in the target compound introduces electron-rich aromaticity, which may enhance π-stacking interactions compared to the 4-fluorophenyl group in ’s analog. The pyridin-2-ylamino group in the target compound could facilitate hydrogen bonding, similar to the diaminopyrimidine in , which is known to interact with biological targets like dihydrofolate reductase .

Synthetic Efficiency :

- achieved a 72% yield using Pd(OAc)₂ catalysis, suggesting that analogous methods for the target compound might require optimization for sterically hindered intermediates .

- ’s commercial availability highlights scalability, though the target compound’s complex substituents may pose challenges in large-scale synthesis .

Physicochemical Properties: The (E)-configuration in the propenone group (shared with and ) ensures planar rigidity, which is critical for binding selectivity. IR data from (1634 cm⁻¹, C=O stretch) and molecular weight data from (MH⁺ 494.19) provide benchmarks for characterizing the target compound .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between piperazine and pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Enone formation via condensation of furan-2-carbaldehyde with a ketone intermediate, optimized using Dean-Stark traps to remove water .

- Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) .

Characterization Techniques:

- NMR (¹H/¹³C): Confirms regiochemistry of the enone moiety and piperazine substitution .

- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., E/Z configuration) .

Basic: How is the compound’s structural integrity verified during synthesis?

Methodological Answer:

- In-process Monitoring: Thin-layer chromatography (TLC, Rf ~0.5 in 3:7 EtOAc/hexane) tracks reaction progress .

- HPLC Purity Checks: Reverse-phase C18 columns (UV detection at 254 nm) ensure >95% purity .

- Thermogravimetric Analysis (TGA): Assesses thermal stability during lyophilization .

Basic: What in vitro assays are used for preliminary biological evaluation?

Methodological Answer:

- Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, IC₅₀ reported as 12 µM) .

- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .

- Solubility Profiling: Equilibrium solubility measured in PBS (pH 7.4) and simulated gastric fluid .

Advanced: How can reaction yields be optimized for scale-up?

Methodological Answer:

- Catalyst Screening: Pd(OAc)₂ improves coupling efficiency (yield increases from 45% to 78%) .

- Solvent Optimization: Replacing DMF with NMP reduces side-product formation .

- Temperature Control: Maintaining 60°C during enone formation minimizes decomposition .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic sites .

- Molecular Docking (AutoDock Vina): Simulates interactions with kinase ATP-binding pockets (docking score ≤ -9.0 kcal/mol) .

- MD Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100 ns .

Advanced: How can contradictory bioactivity data between batches be resolved?

Methodological Answer:

- Batch Variability Analysis: Compare NMR spectra to detect impurities (e.g., residual solvents) .

- Assay Replication: Test batches in triplicate using standardized protocols (e.g., CLIA-certified labs) .

- Metabolite Screening: LC-MS identifies degradation products under assay conditions (e.g., oxidative byproducts) .

Advanced: What techniques identify the compound’s primary biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to immobilized receptors (KD ~10⁻⁷ M) .

- CRISPR-Cas9 Knockout: Correlates gene deletion with loss of activity (e.g., EGFR knockout abolishes cytotoxicity) .

- Thermal Shift Assays (TSA): Detects target stabilization via melting temperature shifts (ΔTm ≥ 2°C) .

Advanced: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days .

- HPLC-MS Stability Profiling: Quantify degradation products (e.g., hydrolysis of the enone group) .

- Plasma Stability: Incubate in human plasma (37°C, 24 hrs) and measure remaining compound via LC-MS/MS .

Advanced: What methods separate enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral HPLC: Uses amylose-based columns (e.g., Chiralpak AD-H, 90:10 hexane/isopropanol) .

- Crystallization-Induced Resolution: Co-crystallize with chiral acids (e.g., L-tartaric acid) .

- Capillary Electrophoresis (CE): Separates enantiomers using cyclodextrin-based buffers .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace furan with thiophene) and test bioactivity .

- 3D-QSAR Models (CoMFA): Correlate steric/electronic features with IC₅₀ values (q² ≥ 0.6) .

- Free-Wilson Analysis: Quantifies contributions of substituents to activity (e.g., pyrimidine NH enhances kinase binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.